molecular formula C13H12N2O4 B2860827 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 182955-10-8

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2860827
CAS No.: 182955-10-8
M. Wt: 260.249
InChI Key: LJAPPXNROQLECP-UHFFFAOYSA-N
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Description

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound characterized by a pyrimidinetrione core substituted with a benzoyl group at position 5 and methyl groups at positions 1 and 2. This compound is synthesized via nucleophilic substitution or condensation reactions involving 1,3-dimethylbarbituric acid derivatives and benzoyl-containing reagents . Its structural features contribute to its reactivity in organic synthesis, particularly in forming conjugates with amino acids or carbohydrates, as demonstrated in solid-phase synthesis applications .

Properties

IUPAC Name

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAPPXNROQLECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound with significant biological activity. Its molecular formula is C13H12N2O4C_{13}H_{12}N_{2}O_{4} and it has a molecular weight of approximately 260.25 g/mol. This compound is recognized for its potential applications in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O4C_{13}H_{12}N_{2}O_{4}
  • Molecular Weight : 260.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Studies have indicated that it possesses antibacterial properties against certain strains of bacteria.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress and inflammation.
  • Interaction with Cellular Pathways : The compound likely interacts with signaling pathways that regulate cell growth and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals at concentrations as low as 10 µg/mL.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
104550
507075
1008590

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Anticancer Studies

Research involving cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 values were reported as:

Cell LineIC50 (µM)
HeLa15
MCF-720

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinetrione Derivatives

Key Observations :

  • The benzoyl derivative exhibits higher synthetic yields (68–88%) compared to isoindol-2-yl analogs (36–40%) due to optimized reaction conditions for benzoylation .
  • Substituents like isoindol-2-yl or furylmethylene introduce steric hindrance, reducing yields but enabling biological activity (e.g., antiangiogenic or enzyme inhibition) .
Pharmacological and Biochemical Activity
  • 5-(Furylmethylene)-1-phenyl-pyrimidinetrione: Inhibits aminoglycoside 6′-N-acetyltransferase type Ib (Ki comparable to lead inhibitors), highlighting antibacterial applications .

Mechanistic Insights :

  • Benzoyl derivatives may lack direct calcium channel activity but serve as scaffolds for prodrugs due to their conjugation versatility .
  • Chlorobenzylidene analogs exhibit superior stability and binding affinity compared to hydroxyl-substituted derivatives (e.g., SR-5, SR-8) .
Physicochemical Properties
Property 5-Benzoyl-1,3-dimethyl-pyrimidinetrione 5-Ethyl-pyrimidinetrione 5-(Isoindol-2-yl)-1,3-dimethyl-pyrimidinetrione
Melting Point (°C) Not reported Not reported 188–250 (varies by R-group)
Solubility (LogP) Estimated 1.5–2.0* 1.2–1.5 1.8–2.5
Reactivity High (benzoyl conjugation) Moderate Low (steric hindrance)

*Predicted based on benzoyl hydrophobicity.

Critical Analysis :

  • Ethyl-substituted analogs (e.g., 5-ethyl-pyrimidinetrione) may exhibit better solubility, aligning with their use in cardiovascular applications .

Q & A

Q. What are the standard synthetic routes for 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and how can reaction conditions be optimized?

A common synthetic approach involves multi-step condensation and cyclization reactions. For example, thiobarbituric acid can react with aryl glyoxal monohydrates in methanol under acidic conditions, yielding pyrimidinetrione derivatives. Optimization parameters include:

  • Temperature : Room temperature (20–25°C) for initial condensation, followed by reflux for cyclization.
  • Catalysts : Ammonium acetate or acetic acid to enhance reaction efficiency.
  • Solvent polarity : Methanol or ethanol for better solubility of intermediates. Yields typically range from 55% to 75% after recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and hydrogen bonding patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, oxidation products of related pyrimidinetriones were characterized using single-crystal X-ray diffraction .
  • FT-IR : Identifies carbonyl (C=O) and benzoyl group vibrations (1700–1750 cm1^{-1}) .

Q. What analytical methods are used to assess the purity and stability of this compound under varying storage conditions?

  • HPLC-PDA : Quantifies purity (>95%) and detects degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >200°C for pyrimidinetriones.
  • Light Sensitivity Tests : Photochemical oxidation studies (e.g., UV irradiation) identify degradation pathways, such as cyclohexenyl ring formation in oxidized derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors in pharmacological contexts?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases). For example, pyrimidinetrione derivatives have shown activity against cancer cell lines (e.g., MCF-7) via tubulin inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target proteins.
  • Molecular Docking : Predicts binding poses using crystallographic data from homologous proteins .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Dose-Response Reproducibility : Validate activity in multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies.
  • Crystallographic Validation : Compare ligand-binding modes in solved protein structures to confirm mechanistic hypotheses .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : Software like SwissADME estimates logP (2.5–3.5), bioavailability, and blood-brain barrier penetration.
  • Toxicity Profiling : QSAR models predict hepatotoxicity or mutagenicity using structural descriptors (e.g., topological polar surface area ~66.5 Ų) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects) .

Data Contradiction and Validation

Q. How do synthetic byproducts or stereochemical variations affect experimental outcomes?

  • Chiral HPLC : Resolves enantiomers in racemic mixtures, critical for stereospecific bioactivity.
  • Single-Crystal Analysis : Confirms absolute configuration, as seen in carbinol ammonium salt derivatives .
  • Reaction Monitoring : In-situ IR or NMR tracks intermediate formation to minimize byproducts .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Standardized Protocols : Use internal controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments in triplicate.
  • Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) identify labile functional groups (e.g., benzoyl or methyl groups) .

Tables of Key Data

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (condensation)Maximizes intermediate solubility
Catalyst10% ammonium acetateIncreases cyclization rate
Reaction Time20–30 minutesReduces side reactions

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/DataStructural Insight
13C^{13}\text{C} NMR170–175 ppm (C=O)Confirms trione core
FT-IR1680 cm1^{-1} (C=O stretch)Differentiates keto/enol tautomers

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